Cas no 2198981-97-2 (N-[2-[(3,4-Dihydro-7-methoxy-2H-1-benzopyran-3-yl)amino]-2-oxoethyl]-N-methyl-2-propenamide)

N-[2-[(3,4-Dihydro-7-methoxy-2H-1-benzopyran-3-yl)amino]-2-oxoethyl]-N-methyl-2-propenamide structure
2198981-97-2 structure
Product Name:N-[2-[(3,4-Dihydro-7-methoxy-2H-1-benzopyran-3-yl)amino]-2-oxoethyl]-N-methyl-2-propenamide
CAS No:2198981-97-2
MF:C16H20N2O4
MW:304.341004371643
CID:5414067
PubChem ID:145907844
Update Time:2025-07-16

N-[2-[(3,4-Dihydro-7-methoxy-2H-1-benzopyran-3-yl)amino]-2-oxoethyl]-N-methyl-2-propenamide Chemical and Physical Properties

Names and Identifiers

    • 2198981-97-2
    • EN300-26599034
    • N-{[(7-methoxy-3,4-dihydro-2H-1-benzopyran-3-yl)carbamoyl]methyl}-N-methylprop-2-enamide
    • Z2708949893
    • N-[2-[(3,4-Dihydro-7-methoxy-2H-1-benzopyran-3-yl)amino]-2-oxoethyl]-N-methyl-2-propenamide
    • Inchi: 1S/C16H20N2O4/c1-4-16(20)18(2)9-15(19)17-12-7-11-5-6-13(21-3)8-14(11)22-10-12/h4-6,8,12H,1,7,9-10H2,2-3H3,(H,17,19)
    • InChI Key: FJHDEPFYTIJJEC-UHFFFAOYSA-N
    • SMILES: C(N(CC(NC1CC2=CC=C(OC)C=C2OC1)=O)C)(=O)C=C

Computed Properties

  • Exact Mass: 304.14230712g/mol
  • Monoisotopic Mass: 304.14230712g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 426
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 67.9Ų

Experimental Properties

  • Density: 1.21±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 573.8±50.0 °C(Predicted)
  • pka: 13.90±0.20(Predicted)

N-[2-[(3,4-Dihydro-7-methoxy-2H-1-benzopyran-3-yl)amino]-2-oxoethyl]-N-methyl-2-propenamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26599034-0.05g
2198981-97-2 90%
0.05g
$246.0 2023-09-13

Additional information on N-[2-[(3,4-Dihydro-7-methoxy-2H-1-benzopyran-3-yl)amino]-2-oxoethyl]-N-methyl-2-propenamide

Comprehensive Analysis of N-[2-[(3,4-Dihydro-7-methoxy-2H-1-benzopyran-3-yl)amino]-2-oxoethyl]-N-methyl-2-propenamide (CAS No. 2198981-97-2)

The compound N-[2-[(3,4-Dihydro-7-methoxy-2H-1-benzopyran-3-yl)amino]-2-oxoethyl]-N-methyl-2-propenamide, identified by its CAS No. 2198981-97-2, is a sophisticated organic molecule with significant potential in pharmaceutical and biochemical research. Its intricate structure combines a 3,4-dihydro-7-methoxy-2H-1-benzopyran core with an N-methyl-2-propenamide side chain, making it a subject of interest for drug discovery and development. Researchers are particularly drawn to its unique benzopyran scaffold, which is known for its bioactivity in modulating various biological pathways.

In recent years, the demand for novel small-molecule inhibitors and targeted therapeutics has surged, driven by advancements in precision medicine. This compound's N-methyl-2-propenamide moiety suggests potential applications in kinase inhibition or protein-protein interaction modulation, aligning with current trends in oncology and neurodegenerative disease research. Its CAS No. 2198981-97-2 is frequently searched in academic databases, reflecting its relevance in structure-activity relationship (SAR) studies.

The 3,4-dihydro-7-methoxy-2H-1-benzopyran segment of this molecule is structurally analogous to flavonoids, which are widely studied for their antioxidant and anti-inflammatory properties. This similarity has sparked interest in exploring its potential as a neuroprotective agent or metabolic regulator. Given the growing focus on natural product-inspired drug design, this compound's hybrid architecture bridges synthetic and natural pharmacophores, offering a versatile platform for medicinal chemistry optimization.

From a synthetic chemistry perspective, the N-[2-[(3,4-dihydro-7-methoxy-2H-1-benzopyran-3-yl)amino]-2-oxoethyl] linkage presents intriguing challenges for stereoselective synthesis and scaffold diversification. Researchers investigating cascade reactions or green chemistry methodologies often reference this compound's CAS No. 2198981-97-2 in patent filings and journal publications, underscoring its utility as a benchmark for complex amide bond formation.

In the context of drug delivery systems, the N-methyl-2-propenamide group may enable conjugation with polymeric carriers or nanoparticles, addressing contemporary needs for controlled release formulations. This aligns with frequent search queries about prodrug strategies and biocompatible materials, positioning the compound as a candidate for next-generation therapeutics. Its benzopyran core also offers potential for fluorescence labeling, a hot topic in bioimaging and diagnostic probe development.

Analytical characterization of CAS No. 2198981-97-2 typically involves advanced techniques such as HPLC-MS and NMR spectroscopy, reflecting the compound's complexity. The presence of both methoxy and acrylamide functionalities creates distinct spectral signatures, making it a valuable case study for spectral interpretation tutorials—a frequently searched topic among chemistry students and professionals.

As the pharmaceutical industry increasingly prioritizes fragment-based drug discovery, the modular structure of this compound offers opportunities for lead optimization. Its 3,4-dihydro-2H-1-benzopyran unit could serve as a privileged structure for library design, while the N-methyl-2-propenamide group provides a handle for structure-activity relationship exploration—key terms often associated with high-impact publications in Journal of Medicinal Chemistry and similar periodicals.

Environmental and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling of this molecule remains an active area of investigation, responding to industry demands for predictive toxicology models. The methoxy substitution pattern may influence cytochrome P450 interactions, a common search topic among pharmacologists, while the acrylamide moiety warrants careful evaluation for chemical stability under physiological conditions.

In material science applications, the N-[2-[(3,4-dihydro-7-methoxy-2H-1-benzopyran-3-yl)amino]-2-oxoethyl] framework could contribute to smart materials development, particularly in stimuli-responsive polymers. This connects with trending research on biomimetic materials and self-assembling systems, areas generating substantial interest in both academic and industrial settings.

The compound's CAS No. 2198981-97-2 continues to appear in structure-based virtual screening studies, leveraging computational tools like molecular docking and pharmacophore modeling—techniques frequently searched by computational chemists. Its balanced lipophilicity and hydrogen bonding capacity make it a valuable reference point for drug-likeness assessments, a critical step in modern hit-to-lead optimization pipelines.

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